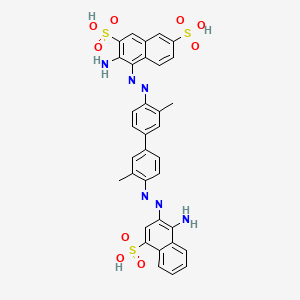
Brilliant Purpurin R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brilliant Purpurin R: It is a derivative of purpurin, a natural red dye obtained from the red madder plant . The compound is known for its vibrant color and stability, making it a popular choice in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Brilliant Purpurin R involves the reaction of purpurin with various reagents under controlled conditions. One common method includes the use of Ultra High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) for the determination and quantification of purpurin and its derivatives . The reaction conditions typically involve the use of a C18 column with gradient elution and detection using a triple-quadrupole tandem MS with an electrospray ionization interface.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The process includes the extraction of purpurin from natural sources, followed by chemical modifications to produce the desired dye.
Analyse Chemischer Reaktionen
Types of Reactions: : Brilliant Purpurin R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions: : The compound reacts with common reagents such as acids, bases, and oxidizing agents. For example, protonation of the phenolic hydroxyl group under acidic conditions leads to a hypsochromic shift in the absorption and fluorescence spectra .
Major Products Formed: : The major products formed from these reactions include various derivatives of purpurin, which are used in different applications such as pH-sensitive probes and fluorescent imaging agents .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Brilliant Purpurin R is used as a pH-sensitive probe to detect the pH of solutions and intracellular pH of mammalian and bacterial cells
Biology: : In biological research, the compound is used for cell imaging and apoptosis detection. Studies have shown that purpurin is well tolerated by cells and can be used to detect pH fluctuations in living cells under various physiological conditions .
Medicine: : In medicine, this compound is used in photodynamic therapy (PDT) for cancer treatment. Purpurin-18, a derivative of purpurin, is loaded into solid lipid nanoparticles to improve its bioavailability and anticancer efficiency .
Industry: : In the industry, the dye is used in textiles, leather, and paper for its vibrant color and stability .
Wirkmechanismus
The mechanism of action of Brilliant Purpurin R involves the activation of Nuclear transcription factor erythroid 2-related factor 2 (Nrf2) mediated gene expression. This activation is primarily due to the formation of reactive oxygen species (ROS) and the interaction with intracellular glutathione (GSH) levels . The compound’s electrophilicity and pro-oxidant activity play a crucial role in this process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to Brilliant Purpurin R include Emodin and PEGylated Purpurin 18 . Emodin has a similar structure and is effective in treating rheumatoid arthritis by affecting inflammatory cytokines and T cells . PEGylated Purpurin 18 is used in photodynamic therapy for cancer and has improved solubility and phototoxicity compared to purpurin 18 .
Uniqueness: : this compound stands out due to its high stability, vibrant color, and versatility in various applications. Its ability to act as a pH-sensitive probe and its use in photodynamic therapy highlight its unique properties and potential in scientific research and industry.
Eigenschaften
CAS-Nummer |
5413-69-4 |
|---|---|
Molekularformel |
C34H28N6O9S3 |
Molekulargewicht |
760.8 g/mol |
IUPAC-Name |
3-amino-4-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H28N6O9S3/c1-18-13-20(7-11-27(18)37-39-29-17-30(51(44,45)46)25-5-3-4-6-26(25)32(29)35)21-8-12-28(19(2)14-21)38-40-34-24-10-9-23(50(41,42)43)15-22(24)16-31(33(34)36)52(47,48)49/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
InChI-Schlüssel |
LIFWPZLVTZZVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


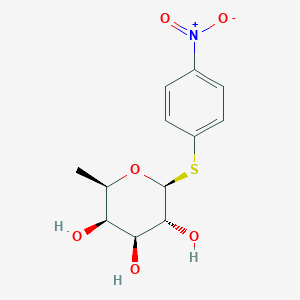
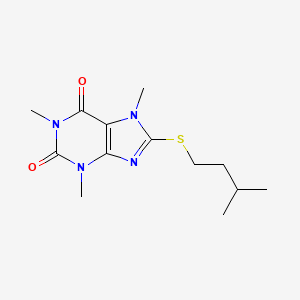
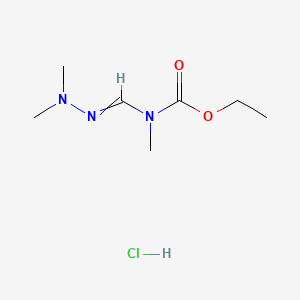
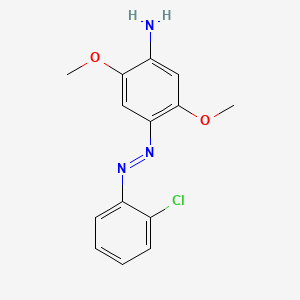
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
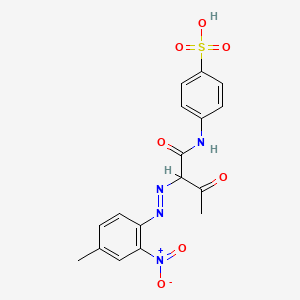

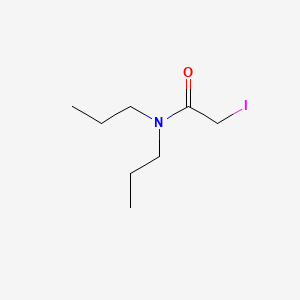
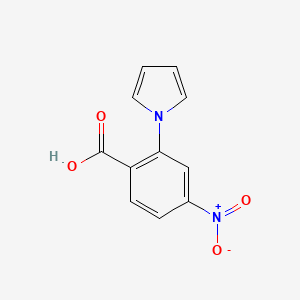
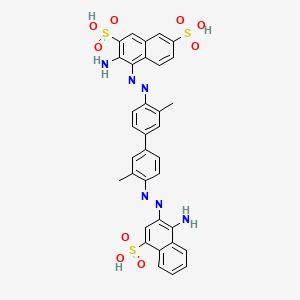
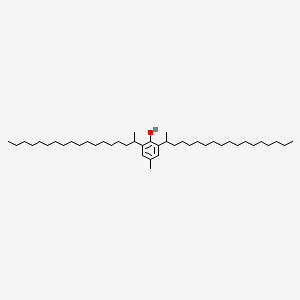


![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
